Cas no 110220-54-7 ((S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2)

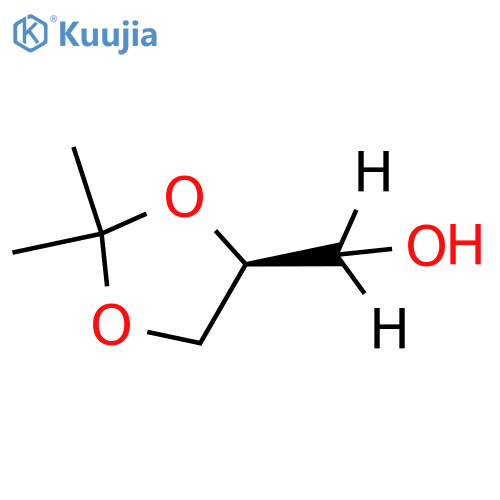

110220-54-7 structure

商品名:(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2

CAS番号:110220-54-7

MF:C6H12O3

メガワット:132.157682418823

CID:5734044

(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 化学的及び物理的性質

名前と識別子

-

- (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2

-

- インチ: 1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1

- InChIKey: RNVYQYLELCKWAN-YFKPBYRVSA-N

- ほほえんだ: C([H])([H])([C@H]1COC(C)(C)O1)O

じっけんとくせい

- ようかいど: Dichloromethane; Chloroform; Ethyl Acetate; Methanol;

(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 セキュリティ情報

- ちょぞうじょうけん:Refrigerator, under inert atmosphere

(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D472636-100mg |

(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 |

110220-54-7 | 100mg |

$ 730.00 | 2023-09-07 | ||

| TRC | D472636-50mg |

(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 |

110220-54-7 | 50mg |

$ 379.00 | 2023-09-07 | ||

| TRC | D472636-25mg |

(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 |

110220-54-7 | 25mg |

$ 201.00 | 2023-09-07 | ||

| TRC | D472636-250mg |

(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 |

110220-54-7 | 250mg |

$1516.00 | 2023-05-18 |

(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 関連文献

-

1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077

110220-54-7 ((S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2) 関連製品

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量